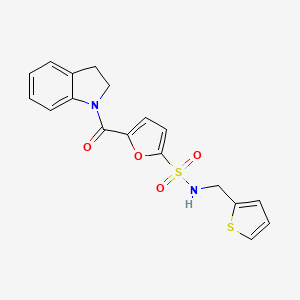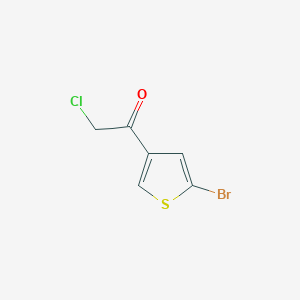
1-(5-溴噻吩-3-基)-2-氯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromothiophen-3-yl)-2-chloroethanone is an organic compound with the molecular formula C6H4BrClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine atoms attached to the thiophene ring and ethanone group, respectively
科学研究应用
1-(5-Bromothiophen-3-yl)-2-chloroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
准备方法
The synthesis of 1-(5-Bromothiophen-3-yl)-2-chloroethanone typically involves the bromination of thiophene derivatives followed by chlorination. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chlorination: The brominated thiophene derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(5-Bromothiophen-3-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
作用机制
The mechanism of action of 1-(5-Bromothiophen-3-yl)-2-chloroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
1-(5-Bromothiophen-3-yl)-2-chloroethanone can be compared with other thiophene derivatives such as:
1-(5-Bromothiophen-3-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-bromothiophene: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
5-Bromo-2-chlorothiophene: Another isomer with different chemical properties and uses.
The uniqueness of 1-(5-Bromothiophen-3-yl)-2-chloroethanone lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and material science.
属性
IUPAC Name |
1-(5-bromothiophen-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITAYOWAXVMKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B2533666.png)
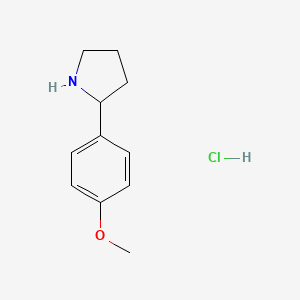
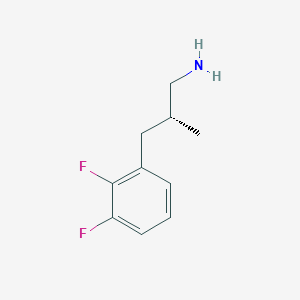
![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)
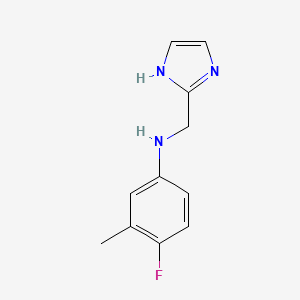
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)
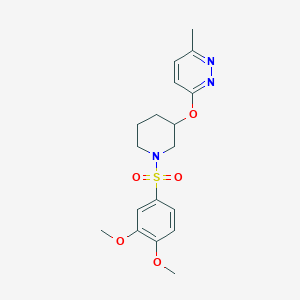
![N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2533678.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)
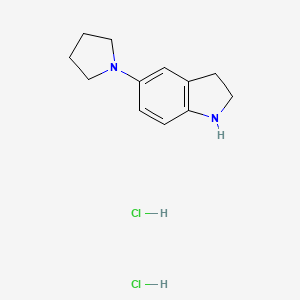
![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)
